![molecular formula C20H29NO3S B2667165 N-[1-(1-Adamantyl)propyl]-4-methoxybenzenesulfonamide CAS No. 446028-81-5](/img/structure/B2667165.png)
N-[1-(1-Adamantyl)propyl]-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-Adamantyl)propyl]-4-methoxybenzenesulfonamide, also known as A-77636, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. A-77636 is a selective agonist of the dopamine D1 receptor, which plays a critical role in the regulation of motor function, cognition, and reward. In
Wirkmechanismus
N-[1-(1-Adamantyl)propyl]-4-methoxybenzenesulfonamide acts as a selective agonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is expressed in the brain. Activation of the dopamine D1 receptor leads to the activation of intracellular signaling pathways that regulate neuronal activity and neurotransmitter release. This compound has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which is a brain region that is involved in executive function and working memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the activation of intracellular signaling pathways that regulate neuronal activity and neurotransmitter release. This compound has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which is a brain region that is involved in executive function and working memory. Additionally, this compound has been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and ADHD, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[1-(1-Adamantyl)propyl]-4-methoxybenzenesulfonamide is its selectivity for the dopamine D1 receptor, which allows for specific targeting of this receptor in experimental settings. Additionally, this compound has been shown to have a relatively long half-life, which allows for sustained activation of the dopamine D1 receptor. However, one of the limitations of this compound is its potential for off-target effects, which may complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[1-(1-Adamantyl)propyl]-4-methoxybenzenesulfonamide, including the investigation of its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, future research could focus on the development of more selective and potent agonists of the dopamine D1 receptor, as well as the investigation of the molecular mechanisms underlying the effects of this compound. Finally, future research could focus on the development of novel drug delivery systems for this compound, which could enhance its therapeutic efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of N-[1-(1-Adamantyl)propyl]-4-methoxybenzenesulfonamide involves several steps, including the reaction of 1-adamantylmagnesium bromide with propionyl chloride to form 1-(1-adamantyl)propionyl chloride. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base to form this compound. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-Adamantyl)propyl]-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). This compound has been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and ADHD, respectively. Additionally, this compound has been shown to enhance the efficacy of antipsychotic drugs in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3S/c1-3-19(20-11-14-8-15(12-20)10-16(9-14)13-20)21-25(22,23)18-6-4-17(24-2)5-7-18/h4-7,14-16,19,21H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGASDUYEMWFMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

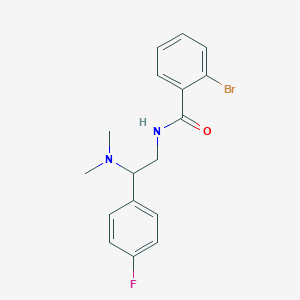
![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B2667083.png)
![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2667086.png)
![1-(5-(benzo[d][1,3]dioxol-5-yl)-5'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2667087.png)
![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2667088.png)
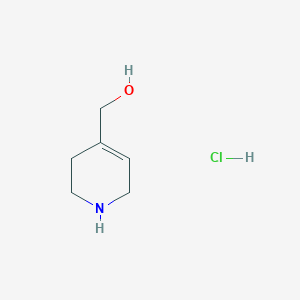
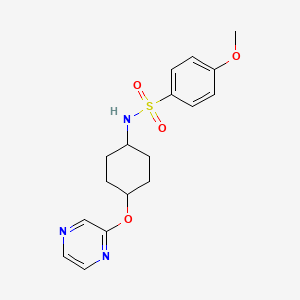

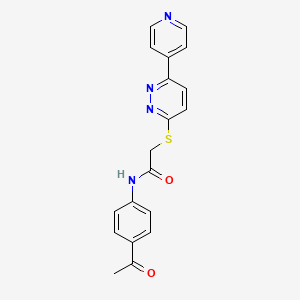

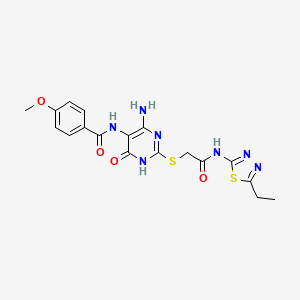
![(E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2667102.png)

